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Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbonitrile

Cat. No.: B1392945 Get Quote

An In-depth Technical Guide to the Physical Properties of 1,5-Naphthyridine-3-carbonitrile

A Note to the Researcher: This technical guide addresses the physical properties of 1,5-
Naphthyridine-3-carbonitrile. It is important to note that while this compound is commercially

available, detailed experimental data on its physical properties are not extensively reported in

readily accessible scientific literature. Therefore, this guide provides foundational information,

predicted properties based on established chemical principles and data from analogous

structures, and detailed experimental protocols for the determination of these properties.

Introduction to 1,5-Naphthyridine-3-carbonitrile
1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound featuring a naphthyridine core,

which is a diazaphenanthrene, with a nitrile group at the 3-position. The 1,5-naphthyridine

scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide

range of biological activities. The presence of the cyano group offers a versatile chemical

handle for further synthetic modifications, making it a valuable building block in drug discovery

and materials science.

This guide provides a comprehensive overview of the known and predicted physical properties

of 1,5-Naphthyridine-3-carbonitrile, along with detailed experimental workflows for their

empirical determination.
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The fundamental molecular details of 1,5-Naphthyridine-3-carbonitrile are as follows:

Property Value Source(s)

Molecular Formula C₉H₅N₃

Molecular Weight 155.16 g/mol

CAS Number 1142927-37-4

Canonical SMILES N#Cc1cnc2cccnc2c1

InChI Key
HVWXIFKFFMJTJB-

UHFFFAOYSA-N

Predicted Physical Properties
In the absence of comprehensive experimental data, the following physical properties are

predicted based on the compound's structure and the known properties of similar heterocyclic

nitrile compounds.

Appearance and State
1,5-Naphthyridine-3-carbonitrile is expected to be a solid at standard temperature and

pressure, likely appearing as a crystalline powder.

Melting Point
The melting point of 1,5-Naphthyridine-3-carbonitrile has not been definitively reported in the

reviewed literature. As a rigid, planar aromatic system, it is expected to have a relatively high

melting point, likely exceeding 150 °C, due to efficient crystal packing and intermolecular π-π

stacking interactions.

Solubility
The solubility profile of 1,5-Naphthyridine-3-carbonitrile is dictated by its polar heterocyclic

nature and the presence of the cyano group.
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Solvent Type Predicted Solubility Rationale

Polar Aprotic Solvents Soluble

Solvents like dimethyl sulfoxide

(DMSO) and

dimethylformamide (DMF) are

expected to effectively solvate

the polar naphthyridine ring

system.

Chlorinated Solvents Sparingly Soluble

Solvents such as

dichloromethane and

chloroform may provide partial

solubility.

Polar Protic Solvents Sparingly Soluble to Insoluble

Alcohols like ethanol and

methanol may show limited

solvating capacity.

Non-polar Solvents Insoluble

Solvents like hexanes and

toluene are unlikely to dissolve

the compound due to the

significant polarity mismatch.

Water Insoluble

The hydrophobic nature of the

aromatic ring system is

expected to dominate over the

polarity of the nitrogen atoms

and the nitrile group, leading to

very low aqueous solubility.

Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted for 1,5-Naphthyridine-3-carbonitrile.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to

the five protons on the naphthyridine ring system. The chemical shifts will be influenced by the

electron-withdrawing effects of the nitrogen atoms and the cyano group.
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H-2: Expected to be the most downfield proton due to its position between two nitrogen

atoms and adjacent to the cyano group.

H-4: Also significantly downfield due to its proximity to a nitrogen atom and the cyano group.

H-6, H-7, H-8: These protons will appear in the typical aromatic region, with their specific

shifts and coupling patterns determined by their positions relative to the second pyridine ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.

C≡N: The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.

Aromatic Carbons: The seven aromatic carbons will resonate in the region of 120-160 ppm.

The carbons directly attached to nitrogen atoms will be the most downfield.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:

Wavenumber (cm⁻¹) Vibration

~2230-2210 C≡N stretch (a sharp, strong band)

~1600-1450
C=C and C=N aromatic ring stretching

vibrations

~3100-3000 Aromatic C-H stretching

Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI-MS), the following is expected:

Molecular Ion (M⁺): A prominent peak at m/z = 155, corresponding to the molecular weight of

the compound. The aromatic nature of the molecule suggests that the molecular ion will be

relatively stable.

Fragmentation: Potential fragmentation pathways could include the loss of HCN (m/z = 128).
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Experimental Protocols for Physical Property
Determination
The following section provides detailed methodologies for the experimental determination of

the physical properties of 1,5-Naphthyridine-3-carbonitrile.

Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic

compound using a capillary melting point apparatus.

Methodology:

Sample Preparation: Finely powder a small amount of 1,5-Naphthyridine-3-carbonitrile.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a

small amount (2-3 mm in height) of the compound into the sealed end.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Heating:

For an unknown melting point, perform a rapid heating to get an approximate range.

For an accurate measurement, heat at a rate of 1-2 °C per minute once the temperature is

within 20 °C of the approximate melting point.

Observation: Record the temperature at which the first liquid appears (the onset of melting)

and the temperature at which the entire sample becomes a clear liquid (the completion of

melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)
This protocol outlines a qualitative assessment of solubility in various solvents.
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Methodology:

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,

acetone, dichloromethane, toluene, hexanes).

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a

small, accurately weighed amount (e.g., 1-2 mg) of 1,5-Naphthyridine-3-carbonitrile.

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves

completely.

Classification:

Soluble: The entire solid dissolves.

Sparingly Soluble: A portion of the solid dissolves.

Insoluble: No visible dissolution of the solid.

Repeat: Repeat the process for each selected solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Analysis
Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Naphthyridine-3-carbonitrile
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer.

Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum.

Subsequently, acquire the ¹³C NMR spectrum.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectra.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the powdered 1,5-Naphthyridine-3-
carbonitrile onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background spectrum to generate the absorbance or

transmittance spectrum.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion
1,5-Naphthyridine-3-carbonitrile represents a valuable scaffold for chemical synthesis and

drug discovery. While a comprehensive, experimentally verified dataset of its physical
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properties is not currently prevalent in the literature, this guide provides a robust framework of

predicted properties based on sound chemical principles. The detailed experimental protocols

included herein offer a clear path for researchers to empirically determine these properties,

thereby contributing to the collective knowledge base for this and similar heterocyclic

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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